molecular formula C12H9NO3 B3049709 N-Naphthalen-1-yl-oxalamic acid CAS No. 21660-76-4

N-Naphthalen-1-yl-oxalamic acid

Cat. No. B3049709
CAS RN: 21660-76-4
M. Wt: 215.2 g/mol
InChI Key: CNQMIVDBPXBVGG-UHFFFAOYSA-N
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Description

N-Naphthalen-1-yl-oxalamic acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Naphthalen-1-yl-oxalamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Naphthalen-1-yl-oxalamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

21660-76-4

Product Name

N-Naphthalen-1-yl-oxalamic acid

Molecular Formula

C12H9NO3

Molecular Weight

215.2 g/mol

IUPAC Name

2-(naphthalen-1-ylamino)-2-oxoacetic acid

InChI

InChI=1S/C12H9NO3/c14-11(12(15)16)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,13,14)(H,15,16)

InChI Key

CNQMIVDBPXBVGG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To N-Naphthalen-1-yl-oxalamic acid methyl ester (0.14 g, 0.61 mmol) stirring in THF (2 mL) was added 2 mL of a IN lithium hydroxide solution. The reaction was heated to 50° C. and stirred for 2 h. The resulting mixture was concentrated in vacuo to afford a yellow residue that was acidified with 1N HCL. The resulting mixture was extracted with DCM (3×50 mL), dried over MgSO4 and concentrated under vacuum to afford crude product. The crude material was purified by flash chromatography (0-20% MeOH:DCM, silica gel) to afford the desired product (0.128 g, 98%) as a thick oil. Expected mass=215. Observed mass=216.
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

To N-Naphthalen-1-yl-oxalamic acid methyl ester (0.14 g, 0.61 mmol) stirring in THF (2 mL) was added 2 mL of a 1N lithium hydroxide solution. The reaction was heated to 50° C. and stirred for 2 h. The resulting mixture was concentrated in vacuo to afford a yellow residue that was acidified with 1N HCL. The resulting mixture was extracted with DCM (3×50 mL), dried over MgSO4 and concentrated under vacuum to afford crude product. The crude material was purified by flash chromatography (0-20% MeOH:DCM, silica gel) to afford the desired product (0.128 g, 98%) as a thick oil. Expected mass=215. Observed mass=216.
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

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